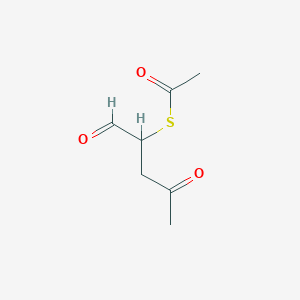

S-(1,4-Dioxopentan-2-yl) ethanethioate

Description

Structure

3D Structure

Properties

CAS No. |

56722-55-5 |

|---|---|

Molecular Formula |

C7H10O3S |

Molecular Weight |

174.22 g/mol |

IUPAC Name |

S-(1,4-dioxopentan-2-yl) ethanethioate |

InChI |

InChI=1S/C7H10O3S/c1-5(9)3-7(4-8)11-6(2)10/h4,7H,3H2,1-2H3 |

InChI Key |

UEQLJYSOGVPAAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C=O)SC(=O)C |

Origin of Product |

United States |

Contextualization Within Thioester Chemistry Research

Thioesters are organosulfur compounds with the general structure R-C(=O)-S-R'. wikipedia.org They are analogous to esters but with a sulfur atom replacing the oxygen in the alkoxy group. wikipedia.org This substitution has profound effects on the molecule's reactivity.

Thioesters are considered "high-energy" compounds and are more reactive than their oxygen-containing counterparts. fiveable.menih.gov The carbon-sulfur bond is weaker and there is less resonance stabilization of the carbonyl group, making the carbonyl carbon more electrophilic and the α-protons more acidic. fiveable.me This heightened reactivity makes them valuable intermediates in a wide range of chemical transformations.

In biochemical systems, thioesters are of paramount importance. ditki.com Acetyl coenzyme A (acetyl-CoA) is a prime example, playing a central role in numerous metabolic pathways, including the Krebs cycle and the synthesis and degradation of fatty acids. wikipedia.orgditki.com The thioester linkage in acetyl-CoA activates the acetyl group for transfer to other molecules. gonzaga.edu Thioesters are also key intermediates in the biosynthesis of a vast array of natural products. wikipedia.org

In synthetic organic chemistry, thioesters are versatile building blocks. fiveable.me They are frequently employed in the synthesis of ketones, amides, and esters. wikipedia.org A notable application is in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins. wikipedia.org

Table 1: General Reactions of Thioesters

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Amides, Esters, Thioesters | Fundamental for creating new bonds and functional groups. wikipedia.org |

| Fukuyama Coupling | Organozinc reagents, Palladium catalyst | Ketones | Forms carbon-carbon bonds. |

| Enolate Formation/Alkylation | Strong base, Alkyl halide | α-Alkylated thioester | Creates new carbon-carbon bonds at the α-position. gonzaga.edu |

Contextualization Within Diketone Chemistry Research Specifically 1,4 Diketones

1,4-Diketones are organic compounds containing two ketone functional groups separated by two carbon atoms. This specific arrangement of functional groups makes them exceptionally useful synthetic intermediates, particularly for the construction of five-membered heterocyclic rings. acs.orgnih.gov

The most prominent application of 1,4-diketones is the Paal-Knorr synthesis, a reaction that produces furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.com This reaction, typically carried out under acidic or basic conditions with the appropriate reagents, is a cornerstone of heterocyclic chemistry. wikipedia.orgorganic-chemistry.org The ability to synthesize these substituted heterocycles is of great importance as these structural motifs are present in a vast number of natural products, pharmaceuticals, and materials. acs.orgnih.gov

The synthesis of 1,4-diketones themselves has been a subject of extensive research. researchgate.net One of the classic methods is the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, nitrile, or ester, catalyzed by a nucleophile such as a thiazolium salt or cyanide. organic-chemistry.orgrsc.orgresearchgate.net More recent methods include palladium-catalyzed coupling reactions and various radical-based approaches. organic-chemistry.orgrsc.org The development of stereocontrolled methods for the synthesis of chiral 1,4-dicarbonyl compounds is also an active area of research. researchgate.net

Table 2: Synthesis and Reactions of 1,4-Diketones

| Reaction Name/Type | Starting Materials | Product | Significance |

|---|---|---|---|

| Paal-Knorr Furan (B31954) Synthesis | 1,4-Diketone, Acid catalyst | Substituted Furan | A primary method for synthesizing furan rings. wikipedia.orgorganic-chemistry.org |

| Paal-Knorr Pyrrole (B145914) Synthesis | 1,4-Diketone, Primary amine or ammonia | Substituted Pyrrole | A key method for synthesizing pyrrole rings. alfa-chemistry.comorganic-chemistry.org |

| Paal-Knorr Thiophene (B33073) Synthesis | 1,4-Diketone, Sulfonating agent (e.g., P4S10) | Substituted Thiophene | A common method for synthesizing thiophene rings. wikipedia.org |

Significance of Combined Thioester and Diketone Functionalities in Chemical and Biochemical Research

Strategies for Thioester Moiety Construction

The formation of a thioester bond can be achieved through several distinct synthetic strategies. These methods vary in their starting materials, reaction conditions, and substrate scope, offering chemists a versatile toolkit for accessing this important functional group.

Direct Thioesterification Approaches from Aldehydes and Carboxylic Acids

Direct thioesterification represents a highly atom-economical approach to thioester synthesis, utilizing readily available aldehydes and carboxylic acids as starting materials. tandfonline.comresearchgate.net

One common method involves the condensation of carboxylic acids and thiols in the presence of a dehydrating agent. wikipedia.orgacs.org Various reagents have been developed to facilitate this transformation, including the use of safer coupling agents like T3P in greener solvents such as cyclopentanone. wikipedia.org Microwave-assisted direct thioesterification of carboxylic acids has also been reported as an efficient method. acs.org Another approach utilizes hydrosilanes in the presence of a simple inorganic base catalyst for the direct esterification of carboxylic acids with thiols. acs.org Additionally, a 4-bromo pyridine–borane complex has been shown to catalyze the direct coupling of carboxylic acids with thiols. rsc.org

The direct coupling of aldehydes with thiols has also emerged as a powerful strategy for thioester synthesis. tandfonline.com This can be achieved through cross-dehydrogenative coupling reactions, which form a new bond by combining two unmodified C(X)–H bonds. tandfonline.com Iron-catalyzed coupling of thiols and aldehydes in water, using tert-butyl hydroperoxide (TBHP) as an oxidant, provides a green and efficient route to thioesters. acs.org

| Starting Material | Reagent/Catalyst | Key Features |

| Carboxylic Acids & Thiols | Dehydrating agents (e.g., DCC, T3P) | Atom-economical, various green chemistry approaches developed. wikipedia.org |

| Carboxylic Acids & Thiols | 4-bromo pyridine–borane complex | Metal-free catalytic approach. rsc.org |

| Carboxylic Acids & Thiols | Hydrosilane/Inorganic Base | Air-tolerant and uses inexpensive industrial waste. acs.org |

| Aldehydes & Thiols | Iron catalyst/TBHP in water | Green synthesis in an aqueous medium. acs.org |

| Aldehydes & Thiols | Cross-dehydrogenative coupling | Efficient and atom-economical. tandfonline.com |

Acylation of Thiols with Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

A traditional and widely used method for thioester synthesis involves the acylation of thiols with more reactive carboxylic acid derivatives, such as acid chlorides and anhydrides. researchgate.netrsc.org This approach is often highly efficient and proceeds under mild conditions. rsc.org

The reaction of an acid chloride with an alkali metal salt of a thiol is a common route to thioesters. wikipedia.org Similarly, acid anhydrides react readily with thiols, often in the presence of a base or a catalyst, to afford the corresponding thioesters. wikipedia.orgrsc.org For instance, various alcohols, phenols, amines, and thiols can be acetylated using acetic anhydride (B1165640) in the presence of a catalytic amount of silver triflate. organic-chemistry.org A simple and efficient procedure for the acylation of alcohols, amines, and thiols has been developed by treating them with an acid anhydride or acid chloride at 80–85 °C under solvent and catalyst-free conditions. rsc.orgresearchgate.net Lithium chloride has also been found to efficiently catalyze the acetylation of alcohols, thiols, phenols, and amines with acetic anhydride. tandfonline.com

| Acylating Agent | Thiol Source | Conditions |

| Acid Chloride | Thiol/Thiolate Salt | Often requires a base. wikipedia.org |

| Acid Anhydride | Thiol | Can be catalyzed by acids or bases. wikipedia.orgrsc.org |

| Acetic Anhydride | Thiol | Catalyzed by silver triflate. organic-chemistry.org |

| Acid Anhydride/Chloride | Thiol | Solvent and catalyst-free, 80-85°C. rsc.orgresearchgate.net |

| Acetic Anhydride | Thiol | Catalyzed by Lithium Chloride. tandfonline.com |

Transition Metal-Catalyzed Thioester Formations (e.g., Carbonylation Coupling, Cross-Coupling Reactions)

Transition metal catalysis has significantly expanded the repertoire of synthetic methods for thioesters, enabling the use of a wider range of starting materials and offering novel reaction pathways. researchgate.netnih.gov These methods often exhibit high efficiency and functional group tolerance. nih.gov

Carbonylative coupling reactions, which involve the introduction of a carbonyl group (CO), are a powerful tool for thioester synthesis. researchgate.net For example, the thiocarbonylation of organic halides with thiols using various carbon monoxide sources provides access to a diverse range of thioesters. researchgate.net Transition metals can also catalyze the activation of C–S bonds in existing thioesters, allowing for their transformation into other valuable compounds. acs.org

Recent developments have focused on metal-catalyzed reactions for both the synthesis and transformation of thioesters, including thiocarbonylation, cross-coupling, decarbonylation, and allylic substitution. nih.govdntb.gov.ua

| Reaction Type | Substrates | Catalyst |

| Carbonylative Coupling | Organic Halides, Thiols, CO source | Transition Metals (e.g., Palladium, Nickel) researchgate.net |

| Cross-Coupling | Various | Transition Metals dntb.gov.ua |

| C–S Activation | Thioesters | Transition Metals acs.org |

Grignard Reagent Mediated Thioesterification

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org While they are known to react with esters, this typically leads to tertiary alcohols after the addition of two equivalents of the Grignard reagent. masterorganicchemistry.comchemistrysteps.com However, a novel protocol has been developed for the direct preparation of thioesters from the corresponding methyl esters using a Grignard reagent and a thiol. nih.govacs.org

This method utilizes i-PrMgCl and a thiol, where the in situ-generated magnesium thiolate selectively reacts with the carbonyl group of the ester. nih.govacs.org This approach has been shown to convert a variety of aromatic and aliphatic esters into thioesters in high yields with excellent functional group tolerance. nih.govacs.org

| Ester Substrate | Grignard Reagent | Thiol | Key Feature |

| Methyl Esters | i-PrMgCl | 1-dodecanethiol | Selective conversion to thioester. nih.govacs.org |

N-to-S Acyl Transfer Methodologies for Thioester Generation

The intramolecular N-to-S acyl transfer is a sophisticated strategy for the synthesis of thioesters, particularly valuable in the context of peptide and protein chemistry. nih.govacs.org In this method, a more stable amide bond is converted into a more reactive thioester through an intramolecular acyl shift. acs.orgnih.gov

This reaction is often reversible, with the equilibrium favoring the amide form under neutral conditions and the thioester form under acidic conditions. nih.gov The efficiency of the N-to-S acyl transfer can be influenced by the peptide sequence, with Gly-Cys, His-Cys, and Cys-Cys junctions showing enhanced reactivity. nih.gov To drive the reaction towards the thioester product, an intermolecular transthioesterification with an excess of an external thiol is often employed. acs.org

Recent advancements have focused on developing scaffolds that facilitate an irreversible N-to-S acyl shift, thereby improving the efficiency of peptide thioester synthesis. acs.org This methodology has been successfully applied to the synthesis of various peptide and glycopeptide thioesters. acs.orgnih.gov

| Key Feature | Description |

| Reversibility | The N-to-S acyl transfer is a reversible process, with the position of the equilibrium being pH-dependent. nih.gov |

| Driving Force | Excess external thiol is often used to trap the thioester product via intermolecular transthioesterification. acs.org |

| Irreversible Systems | Novel linkers and motifs have been developed to promote irreversible N-to-S acyl transfer. acs.org |

| Applications | Widely used in the synthesis of peptide and protein thioesters for native chemical ligation. nih.govnih.gov |

Development of Peptide Thioester Synthesis Techniques

The synthesis of peptide thioesters is a critical step in the chemical synthesis of proteins via native chemical ligation. nih.govnih.gov While traditional methods often relied on Boc-based solid-phase peptide synthesis (SPPS), significant efforts have been made to develop efficient Fmoc-based strategies. nih.gov

One of the challenges in Fmoc-SPPS is the lability of the thioester bond to the basic conditions used for Fmoc deprotection. nih.gov To circumvent this, methods have been developed that generate the thioester after the completion of the peptide chain assembly. The N-to-S acyl transfer methodology, as discussed previously, is a prominent example of such a strategy. acs.orgnih.gov

Alternative methods for preparing peptide thioesters include the use of a trifluoroacetic acid/trimethylsilyl bromide (TFA/TMSBr) protocol with a hydroxymethyl resin, which avoids the need for hazardous hydrogen fluoride (B91410) (HF). nih.gov Another approach involves the azide (B81097) activation of a peptide hydrazide followed by thioesterification. jst.go.jp These methods have been successfully employed in the synthesis of complex peptides, including those containing post-translational modifications like sulfated tyrosine residues. jst.go.jp

| Method | Key Features |

| N-to-S Acyl Transfer | Generates the thioester from a C-terminal cysteine-containing peptide precursor. acs.orgnih.gov |

| TFA/TMSBr Protocol | Avoids the use of hazardous HF for final deprotection. nih.gov |

| Azide-Mediated Thioesterification | Involves the conversion of a peptide hydrazide to an azide, followed by reaction with a thiol. jst.go.jp |

An in-depth analysis of the synthetic approaches toward this compound reveals a focus on the construction of its core 1,4-diketone structure. This article explores various methodologies, from classic carbon-carbon bond-forming reactions to modern chemoenzymatic strategies, for assembling this key chemical motif and its analogues.

Computational Chemistry and Advanced Theoretical Studies on S 1,4 Dioxopentan 2 Yl Ethanethioate

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and various semi-empirical approaches are commonly used to predict molecular structure, stability, and reactivity. However, a dedicated search has found no specific application of these methods to S-(1,4-Dioxopentan-2-yl) ethanethioate in peer-reviewed literature.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the electronic structure provides insight into the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A thorough literature search did not yield any studies that have calculated the HOMO-LUMO energies or the energy gap for this compound. Consequently, no data table of its electronic properties or frontier molecular orbital energies can be provided.

Tautomeric Preference and Relative Stability Determinations

This compound, being a β-dicarbonyl compound, has the potential to exist in different tautomeric forms, most notably the keto and enol forms. Computational chemistry is a powerful tool for determining the relative stabilities of these tautomers by calculating their Gibbs free energies. Such studies can predict the predominant tautomer in various environments (gas phase or in different solvents).

Despite the relevance of tautomerism to β-dicarbonyl compounds, no specific computational studies determining the tautomeric preference and relative stabilities for this compound have been published.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)

The specific arrangement of atoms in this compound, particularly in its potential enol tautomer, allows for the possibility of intramolecular interactions such as hydrogen bonding between the hydroxyl group and a carbonyl oxygen. Computational methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these interactions, which significantly influence the molecule's conformation and stability.

No research articles containing an analysis of the intramolecular interactions for this compound were found.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict various spectroscopic parameters. For instance, Time-Dependent Density Functional Theory (TD-DFT) can predict electronic transitions, which correspond to UV-Vis absorption spectra. Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation.

A search for computationally predicted spectroscopic parameters for this compound yielded no specific results. Therefore, a data table comparing theoretical and experimental spectroscopic values cannot be generated.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and flexibility of a molecule, which are crucial for understanding its behavior in solution and its interactions with other molecules.

Conformational Dynamics and Flexibility Analysis

No published studies utilizing molecular dynamics simulations to analyze the conformational dynamics and flexibility of this compound were identified during the literature search.

Solvation Effects and Intermolecular Interactions

The chemical behavior of this compound is significantly influenced by its solvent environment. The β-diketone moiety of the molecule can exist in equilibrium between keto and enol tautomers. Computational studies are essential to quantify how solvents mediate this tautomerism.

Solvation Models: Theoretical chemists employ both explicit and implicit solvation models to simulate these effects.

Explicit Solvation: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is computationally intensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation (Continuum Models): Here, the solvent is represented as a continuous medium with a defined dielectric constant. Models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are computationally efficient and effective at capturing bulk solvent effects.

Influence on Tautomeric Equilibrium: For β-dicarbonyl compounds, the polarity of the solvent plays a critical role in determining the position of the keto-enol equilibrium. missouri.eduresearchgate.net According to Meyer's rule, an increase in solvent polarity often shifts the equilibrium toward the keto tautomer, which is typically more polar and thus stabilized by polar solvents. missouri.edu Computational calculations can predict the relative energies of the keto and enol forms in various solvents, thereby quantifying this shift. For instance, polar aprotic solvents like DMSO can act as strong hydrogen bond acceptors, potentially stabilizing the enol tautomer. missouri.edu

Intermolecular Interactions: The thioester and diketone groups provide sites for various non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (with the enol form or with protic solvents). Quantum mechanical calculations can be used to determine the strength and geometry of these interactions, which are fundamental to understanding the molecule's physical properties and its interactions with other molecules.

| Model Type | Common Acronyms | Description | Typical Application |

|---|---|---|---|

| Implicit (Continuum) | PCM, SMD, COSMO | Solvent is treated as a continuous medium with a specific dielectric constant. | Calculating bulk solvation energies and studying reactions in solution. |

| Explicit | TIP3P, SPC/E (for water) | Individual solvent molecules are explicitly included in the simulation. | Studying specific hydrogen bonds and solvent structuring around a solute. |

| Hybrid | QM/MM | A small region (e.g., the solute) is treated with quantum mechanics, and the rest of the system (solvent) is treated with molecular mechanics. | Enzyme catalysis and reactions where specific solvent molecules participate directly. |

Biomolecular Recognition and Binding Dynamics (e.g., Protein-Ligand Interactions of Analogues)

Thioesters are common intermediates in numerous biosynthetic pathways, with acetyl-CoA being a prime example. wikipedia.org Molecules like this compound or its analogues could potentially interact with the active sites of enzymes that process thioesters or diketones. Computational methods are indispensable for exploring such biomolecular recognition events.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces. For an analogue of this compound, docking could identify potential binding sites on a target protein and predict the key interactions (e.g., hydrogen bonds with the carbonyl oxygens, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the protein-ligand complex over time. These simulations solve Newton's equations of motion for all atoms in the system, revealing the flexibility of the ligand and protein, the stability of the binding pose, and the role of solvent molecules. MD simulations allow for the calculation of binding free energies, providing a more rigorous assessment of binding affinity than docking scores alone.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, offering insights that are often inaccessible through experiments alone. For this compound, potential reactions include hydrolysis of the thioester, enolization, or reactions at the carbonyl carbons.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for studying reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Modeling a Reaction Pathway: To study a reaction like the hydrolysis of the thioester bond, the following steps are typically taken:

Reactant and Product Optimization: The 3D structures of the reactants (thioester and water) and products (carboxylic acid and thiol) are computationally optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm is used to locate the highest energy point along the reaction coordinate. This structure represents the energetic barrier that must be overcome for the reaction to proceed.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the correct transition state has been found.

These calculations can be performed in both the gas phase and in solution (using continuum solvent models) to understand how the solvent influences the reaction energetics. acs.org

Development and Validation of Force Fields for Thioester-Diketone Systems

Molecular dynamics simulations and other molecular mechanics methods rely on a set of parameters known as a force field to describe the potential energy of a system. ethz.ch Since this compound is not a standard biomolecule like an amino acid or nucleotide, a specific, validated force field is required for accurate simulations.

Force Field Parameterization: The development of a force field for a novel molecule involves several steps:

Initial Parameter Assignment: Parameters for bonds, angles, and atom types are often taken from existing, well-established force fields like CHARMM, OPLS, or AMBER. nih.gov

Quantum Mechanical (QM) Calculations: High-level QM calculations (typically DFT) are performed on the molecule and its fragments to obtain reference data. This includes optimized geometries, vibrational frequencies, and dihedral angle energy profiles (by systematically rotating bonds). Atomic partial charges are also derived by fitting them to the QM electrostatic potential.

Parameter Fitting: The force field parameters, particularly for dihedral angles and atomic charges which dictate the molecule's conformation and electrostatic interactions, are adjusted to reproduce the QM reference data. chemrxiv.org

Validation: The newly developed force field is validated by comparing the results of simulations to experimental data (if available), such as density for the liquid state or crystal structures. ethz.chchemrxiv.org In the absence of experimental data, validation is often performed against higher-level QM calculations.

Modern approaches may also incorporate machine learning techniques to accelerate and improve the accuracy of the parameterization process. ethz.chschrodinger.com A well-parameterized force field is crucial for obtaining meaningful results from MD simulations, whether for studying the pure liquid, its solvation properties, or its interactions with biological macromolecules.

| Term | Description | Information Provided |

|---|---|---|

| Bond Stretching | Energy associated with deforming a bond from its equilibrium length. | Bond strength and equilibrium length. |

| Angle Bending | Energy required to bend an angle between three connected atoms. | Defines molecular shape and rigidity. |

| Dihedral Torsions | Energy profile associated with rotation around a central bond. | Determines molecular conformation and rotational barriers. |

| Non-bonded (van der Waals) | Short-range repulsive and long-range attractive forces between atoms. | Governs molecular packing, size, and hydrophobic interactions. |

| Non-bonded (Electrostatic) | Coulombic interactions between atomic partial charges. | Describes polar interactions, hydrogen bonds, and salt bridges. |

Biochemical Roles and Chemical Biology Applications of S 1,4 Dioxopentan 2 Yl Ethanethioate

Role of Thioester Linkages in Biological Processes

Thioesters are critical intermediates in numerous metabolic pathways, serving as activated forms of carboxylic acids. wikipedia.orglibretexts.org Their high-energy nature makes them central to both anabolic and catabolic reactions. utah.edu

Fatty Acid Metabolism and β-Oxidation Pathway Intermediates

Thioesters are fundamental to fatty acid metabolism. Before fatty acids can be broken down for energy or used in the synthesis of complex lipids, they must be activated by forming a thioester linkage with coenzyme A (CoA). utah.edunih.gov This activation, catalyzed by acyl-CoA synthetases, produces fatty acyl-CoA molecules. nih.gov

In the β-oxidation pathway, fatty acyl-CoAs are sequentially broken down in a four-step cycle to release a two-carbon unit as acetyl-CoA in each cycle. aocs.org The intermediates throughout this process remain as CoA thioesters. This strategy maintains the fatty acid in an activated state, facilitating the enzymatic reactions of oxidation, hydration, and thiolysis. aocs.org Acyl-CoA thioesterases are enzymes that can hydrolyze these thioesters, thereby regulating the intracellular levels of acyl-CoAs and free fatty acids. nih.govebi.ac.uk

| Pathway | Key Thioester Intermediate | Enzyme Class | Function |

| Fatty Acid Activation | Fatty Acyl-CoA | Acyl-CoA Synthetase | Prepares fatty acids for metabolism. nih.gov |

| β-Oxidation | Fatty Acyl-CoA, Acetyl-CoA | Dehydrogenases, Hydratases, Thiolases | Energy production through fatty acid breakdown. aocs.org |

| Fatty Acid Synthesis | Malonyl-CoA, Acyl-ACP | Fatty Acid Synthase | Biosynthesis of fatty acids. youtube.com |

Polyketide and Nonribosomal Peptide Biosynthesis

Thioester linkages are central to the biosynthesis of two large classes of natural products: polyketides and nonribosomal peptides. nih.gov These molecules are assembled on large, multi-domain enzymes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), respectively. nih.govnih.gov

In both PKS and NRPS systems, the growing molecular chain is covalently attached to the enzyme complex via a thioester bond to a phosphopantetheine prosthetic group of an acyl carrier protein (ACP) or a peptidyl carrier protein (PCP) domain. nih.govrsc.org This thioester linkage serves as a flexible tether, allowing the growing chain to be passed between the various catalytic domains of the synthase. youtube.com The final release of the mature polyketide or nonribosomal peptide from the enzyme often involves the hydrolysis of this terminal thioester bond by a thioesterase (TE) domain. rsc.orgasm.org

Coenzyme A (CoA) and Acyl Carrier Protein (ACP) Mediated Pathways

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms. Its terminal thiol group forms high-energy thioester bonds with acyl groups, most notably acetyl-CoA, which is a central hub in metabolism. wikipedia.orglibretexts.org Acetyl-CoA participates in the citric acid cycle, fatty acid synthesis and oxidation, and the biosynthesis of steroids and other compounds. wikipedia.org The reactivity of the thioester bond makes acyl-CoAs excellent acyl group donors. libretexts.org

Acyl Carrier Protein (ACP) plays a similar role to CoA but is specifically involved in biosynthetic pathways, most prominently fatty acid and polyketide synthesis. youtube.comnih.gov Like CoA, ACP has a phosphopantetheine prosthetic group that forms a thioester linkage with the growing acyl chain. youtube.com This covalent attachment keeps the intermediates localized to the enzyme complex, increasing the efficiency of the multi-step synthesis. researchgate.net

| Carrier Molecule | Prosthetic Group | Primary Role | Key Pathways |

| Coenzyme A (CoA) | Phosphopantetheine | Acyl group activation and transfer in catabolism and anabolism. libretexts.org | β-Oxidation, Citric Acid Cycle, Fatty Acid Synthesis. wikipedia.org |

| Acyl Carrier Protein (ACP) | Phosphopantetheine | Covalent tether for intermediates in biosynthesis. researchgate.net | Fatty Acid Synthesis, Polyketide Biosynthesis. nih.gov |

Protein Biosynthesis and Post-Translational Modifications

Recent studies have highlighted the potential for thioesters to participate in protein biosynthesis. It has been demonstrated that aminoacyl-tRNAs with a thioester linkage instead of the native ester bond can be utilized by the ribosome to synthesize peptides. nih.govacs.orgchemrxiv.org This finding suggests that thioesters could have played a role in the prebiotic evolution of protein synthesis. nih.gov

Thioesters are also involved in certain post-translational modifications. For instance, the attachment of ubiquitin to target proteins, which marks them for degradation, proceeds through a thioester intermediate with ubiquitin-activating and -conjugating enzymes. wikipedia.org Palmitoylation, the attachment of fatty acids to cysteine residues in proteins, also involves a thioester linkage and is crucial for protein trafficking and signaling.

Functional Significance of Diketone Moieties in Biological Systems

Diketones, particularly β-diketones, are found in a variety of natural products and have been shown to possess a range of biological activities. mdpi.comresearchgate.netresearchgate.net The reactivity of the diketone functionality allows for interactions with biological macromolecules, leading to modulation of their function. nih.gov

Interactions with Enzymes and Receptors (e.g., COX-2 inhibition via β-diketones)

The β-diketone motif is a key structural feature in a number of compounds that inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govwikipedia.org COX-2 inhibitors are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The diketone moiety can chelate metal ions within the active site of enzymes or form hydrogen bonds with key amino acid residues, leading to inhibition of enzymatic activity. mdpi.com For example, some chalcone (B49325) derivatives, which contain an α,β-unsaturated ketone system that can be considered related to diketones, are known to be potent COX-2 inhibitors. nih.gov The ability of the diketone to exist in keto-enol tautomeric forms is also thought to be important for its biological activity. mdpi.comresearchgate.netmdpi.com

The interaction of diketones is not limited to COX enzymes. They have been shown to react with arginine residues in proteins, suggesting a broader potential for modulating protein function. researchgate.net Furthermore, the cleavage of β-diketones is a known biochemical process catalyzed by various enzymes, indicating their role as metabolic intermediates in certain pathways. nih.gov

Enzymatic Transformations of Diketone-Containing Substrates

The 1,4-diketone motif present in S-(1,4-Dioxopentan-2-yl) ethanethioate serves as a versatile substrate for various enzymatic transformations. Enzymes, particularly oxidoreductases and hydrolases, can act upon diketone-containing molecules to yield stereochemically defined products, a cornerstone of chemoenzymatic synthesis. For instance, lipase-mediated Baeyer-Villiger oxidation is a well-established enzymatic method for transforming cyclic ketones into lactones. nih.gov While this compound is an acyclic diketone, analogous enzymatic reactions such as reductions of the ketone functionalities are plausible. Yeast reductases, for example, are known to asymmetrically reduce keto groups to chiral alcohols, which are valuable synthons for complex molecule synthesis.

The enzymatic processing of such substrates is pivotal in creating enantiopure intermediates for high-value chemicals. nih.gov The transformation of diketones can be highly specific, with enzymes selectively modifying one of the two carbonyl groups, leading to products with high diastereo- and enantiomeric purity. This enzymatic selectivity circumvents the need for complex protecting group strategies often required in traditional organic synthesis. Chiral epoxides, for example, are valuable precursors that can be synthesized via chemo-enzymatic pathways involving enzymatic oxidation steps. nih.gov

This compound as a Chemical Probe and Molecular Tool

The unique bifunctional nature of this compound, possessing both a 1,4-diketone and a thioester group, makes it an excellent candidate for development as a chemical probe and molecular tool in chemical biology.

Bioorthogonal probes are designed to react selectively within a complex biological environment without interfering with native biochemical processes. biosyn.comnih.gov The design of such probes often incorporates a "handle" for chemoselective ligation. The diketone moiety in this compound serves as an excellent bioorthogonal handle. Aldehydes and ketones were among the first functional groups used for bioorthogonal labeling due to their small size and compatibility with living systems. nih.gov They can undergo condensation reactions with α-nucleophiles such as hydrazines or aminooxy groups to form stable hydrazone or oxime linkages, respectively. biosyn.com

The thioester group adds another layer of functionality. It can act as a reactive center for native chemical ligation-type reactions or serve as a recognition element for specific enzymes like esterases or thioesterases. The synthesis of probes based on this scaffold would involve strategies that allow for the attachment of reporter molecules (e.g., fluorophores, biotin) or other functional tags, while preserving the reactivity of the diketone and thioester groups.

| Feature | Role in Bioorthogonal Probe Design | Chemical Reaction | Example Application |

| Diketone | Bioorthogonal reactive handle. nih.gov | Condensation with hydrazines/aminooxy groups. biosyn.com | Labeling of biomolecules in living cells. |

| Thioester | Secondary reactive site or enzyme substrate. | Thiol-thioester exchange, enzymatic hydrolysis. | Activity-based protein profiling, controlled release. |

| Reporter Tag | Visualization or detection. | Covalent attachment to the probe scaffold. | Fluorescence imaging, affinity purification. |

Site-specific bioconjugation is crucial for producing homogeneous protein conjugates, such as antibody-drug conjugates (ADCs), with improved therapeutic properties. nih.gov Chemoenzymatic methods can introduce a bioorthogonal aldehyde handle into a specific peptide sequence, which can then be conjugated. nih.gov Similarly, the diketone functionality of this compound allows for its site-specific attachment to proteins that have been genetically engineered to contain a unique reactive partner, like a hydrazine (B178648) or aminooxy group.

The presence of two distinct reactive moieties (diketone and thioester) on a single probe opens the door for sophisticated dual-labeling strategies. nih.govnih.gov Dual-labeled probes are powerful tools that can combine modalities, for instance, nuclear and optical imaging, to provide complementary information. nih.gov A probe derived from this compound could be used to label two different biological targets or to attach two different reporter molecules to a single target. For example, the diketone could be used for an initial capture or labeling step via hydrazone formation, while the thioester could be used in a subsequent reaction to attach a second tag, enabling applications in multiplexed imaging or FRET-based assays. biosyn.com

| Strategy | Description | Probe Functionalities | Potential Application |

| Single-Site Labeling | A protein is engineered with a unique functional group (e.g., aminooxy) for specific reaction with the probe's diketone. nih.gov | Diketone (for conjugation) | Creating homogeneous antibody-drug conjugates. nih.gov |

| Sequential Dual-Labeling | The diketone is reacted first, followed by a second reaction at the thioester with a different molecule. | Diketone, Thioester | Attaching both an imaging agent and a therapeutic payload to a single antibody. |

| Orthogonal Dual-Labeling | The diketone and thioester react with two different targets simultaneously, each having a unique complementary reactive group. | Diketone, Thioester | Simultaneous visualization of two different proteins or pathways. researchgate.net |

Metabolic chemical reporters are powerful tools for visualizing and identifying specific classes of biomolecules. nih.gov These reporters are typically analogs of natural metabolites that contain a bioorthogonal handle. They are processed by the cell's endogenous metabolic pathways and incorporated into macromolecules. nih.gov An analog of this compound could be designed to mimic a natural metabolite, such as a fatty acid or a building block for polyketide synthesis.

Once incorporated, the diketone handle can be used for subsequent detection and enrichment using click chemistry-based strategies. nih.gov This approach, termed deep interrogation of metabolism via enrichment (DIMEN), allows for the discovery of novel metabolic transformations and intersections between different pathways. nih.gov By using a probe based on the this compound scaffold, researchers could potentially tag, visualize, and identify biomolecules involved in specific metabolic or signaling cascades, uncovering new biological insights that are not detectable by conventional methods. nih.gov

Chemoenzymatic Strategies in Synthetic Biology and Natural Product Analogs

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods to build complex molecules with high efficiency and stereoselectivity. nih.gov this compound represents a versatile building block for such strategies. Enzymes can be used to perform specific modifications on the scaffold, such as the stereoselective reduction of one of the ketone groups. The resulting chiral intermediate can then be elaborated using traditional chemical synthesis to create complex natural product analogs. nih.govnih.gov

This approach is valuable in synthetic biology for generating libraries of novel compounds based on a natural product scaffold. By varying the enzymatic and chemical transformations, a diverse range of analogs can be produced. These analogs are essential for structure-activity relationship (SAR) studies, helping to optimize the biological activity of a lead compound or to develop new therapeutic agents. unina.itbeilstein-journals.org The combination of the diketone and thioester functionalities provides multiple points for chemical diversification, making this compound a potentially valuable starting material for the synthesis of bioactive molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are primary tools for elucidating the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.

For S-(1,4-Dioxopentan-2-yl) ethanethioate, the ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments. The methine proton (H-2) adjacent to the thioester is expected to be the most downfield among the aliphatic protons due to the deshielding effect of the sulfur and carbonyl group. The methylene (B1212753) protons (H-3) are diastereotopic and would likely appear as a complex multiplet, split by the neighboring methine (H-2) and methylene (H-5) protons. The terminal methyl protons (H-5) of the ketone group and the methyl protons of the thioacetate (B1230152) group (H-b) would appear as singlets.

The ¹³C NMR spectrum is predicted to display seven unique signals, one for each carbon atom in the molecule. The carbonyl carbons of the ketone (C-4) and the thioester (C-a) are expected at the lowest field (most deshielded) due to the strong deshielding effect of the double-bonded oxygen atoms. The remaining carbons would appear at higher fields, with their specific shifts influenced by their local chemical environment.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 | 3.8 - 4.2 | Doublet of Doublets (dd) | 1H |

| H-3 | 2.9 - 3.2 | Multiplet (m) | 2H |

| H-5 | 2.2 | Singlet (s) | 3H |

| H-a | 2.4 | Singlet (s) | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 205 - 215 |

| C-2 | 45 - 55 |

| C-3 | 40 - 50 |

| C-4 | 205 - 215 |

| C-5 | 25 - 35 |

| C-a | 190 - 200 |

| C-b | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the methine proton (H-2) and the adjacent methylene protons (H-3).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. The HSQC spectrum would show correlations for C-2/H-2, C-3/H-3, C-5/H-5, and C-b/H-b, confirming these direct bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for connecting molecular fragments. Key expected HMBC correlations would include:

H-2 to the thioester carbonyl (C-a) and the ketone carbonyl (C-1).

H-3 to C-1, C-2, and C-4.

The methyl protons (H-5) to the ketone carbonyl (C-4).

The thioacetate methyl protons (H-b) to the thioester carbonyl (C-a).

Together, these 2D NMR experiments would provide a comprehensive and unambiguous map of the molecular structure, confirming the sequence of atoms.

Conformational Analysis by NMR

NMR spectroscopy can also provide insights into the three-dimensional structure and preferred conformations of a molecule in solution. auremn.org.br For an acyclic molecule like this compound, this involves analyzing the rotation around its single bonds. youtube.com

The magnitude of the three-bond coupling constant (³J) between H-2 and the two H-3 protons can be related to the dihedral angle between these protons via the Karplus equation. rubingroup.org By measuring these coupling constants, it is possible to infer the preferred staggered or eclipsed conformations around the C2-C3 bond. youtube.com

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) could potentially be used to identify protons that are close to each other in space, further refining the conformational model. However, for a flexible acyclic molecule, the analysis would likely reveal an average of several rapidly interconverting conformers rather than a single rigid structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₇H₁₀O₃S), HRMS would be used to confirm its elemental composition.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₇H₁₀O₃S | 174.0351 |

| [M+H]⁺ | C₇H₁₁O₃S | 175.0429 |

| [M+Na]⁺ | C₇H₁₀NaO₃S | 197.0248 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgyoutube.com The fragmentation pattern provides a "fingerprint" that can confirm the structure of the molecule by revealing its constituent parts. wikipedia.org

Upon ionization, this compound would likely undergo fragmentation through several predictable pathways. A common fragmentation for thioesters is the cleavage of the C-S bond. nih.gov Alpha-cleavage adjacent to the carbonyl groups is also a highly probable fragmentation route.

Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 175.0429 | 133.0500 | C₂H₂O (Ketene) |

| 175.0429 | 99.0446 | C₂H₄O₂S (Thioacetic acid) |

| 175.0429 | 75.9956 | C₅H₇O₂ (1,4-dioxopentan-2-yl radical) |

| 175.0429 | 43.0184 | C₅H₈O₂S |

This fragmentation data, combined with NMR and HRMS results, would provide conclusive evidence for the structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. nih.gov For this compound, these methods are instrumental in identifying and characterizing its key functional groups.

The molecular structure of this compound features three distinct carbonyl groups: two ketone groups and one thioester carbonyl group. Additionally, the thioester linkage includes a carbon-sulfur single bond. The vibrational frequencies of these groups are sensitive indicators of their chemical environment.

The IR and Raman spectra of thioesters have been studied, with S-methyl thioacetate providing a relevant comparison. The carbonyl stretching force constant in thioesters is found to be very similar to that of ketones. quora.com Consequently, the C=O stretching vibration of the thioester group in this compound is expected to appear in the typical range for aliphatic ketones.

The two ketone carbonyls, being in a 1,4-relationship, may exhibit coupling effects, potentially leading to symmetric and asymmetric stretching vibrations, although this effect is generally weaker than in 1,3- or 1,2-dicarbonyl systems. The thioester C-S bond stretching is expected at a lower frequency, consistent with the stretching vibrations of single bonds involving heavier atoms.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Ketone C=O | Stretching (νC=O) | 1715 - 1725 | May show symmetric/asymmetric modes. |

| Thioester C=O | Stretching (νC=O) | 1690 - 1710 | Typically slightly lower than ketones. |

The presence of multiple carbonyl groups in this compound provides sites for potential hydrogen bonding, which can be either intramolecular or intermolecular. Vibrational spectroscopy is highly sensitive to hydrogen bonding, as the formation of such bonds typically weakens the X-H bond and the C=O bond, leading to a red shift (lower frequency) and broadening of their respective stretching bands in the IR and Raman spectra. nih.gov

Intramolecular Hydrogen Bonding: this compound can potentially form an intramolecular hydrogen bond via tautomerization to an enol form. The enolization of one of the ketone groups would create a hydroxyl group that can act as a hydrogen bond donor towards the oxygen atom of the other ketone or the thioester carbonyl. This would result in a stable six or seven-membered ring-like structure. The presence of such an intramolecular hydrogen bond would be evidenced by:

A broad O-H stretching band in the IR spectrum, typically in the 3200-2500 cm⁻¹ region.

A shift of the involved C=O stretching frequency to a lower wavenumber. jchemrev.comsemanticscholar.org

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds can occur between molecules, particularly in the condensed phase (liquid or solid). In this compound, the acidic α-hydrogens adjacent to the carbonyl groups can act as weak hydrogen bond donors to the carbonyl oxygens of neighboring molecules (C-H···O=C). These interactions, though weaker than conventional O-H···O bonds, can influence molecular packing and conformation.

The distinction between intramolecular and intermolecular hydrogen bonding can be achieved through dilution studies using an inert solvent. quora.comquora.com The position of an IR band due to intramolecular hydrogen bonding will remain unchanged upon dilution, whereas the intensity of bands from intermolecular hydrogen bonds will decrease as the molecules are separated. quora.comquora.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between different electronic energy levels upon absorption of UV or visible light.

The chromophores in this compound are the three carbonyl groups (two ketonic, one thioester). These groups contain non-bonding (n) electrons on the oxygen and sulfur atoms, as well as π-electrons in the C=O double bonds. The expected electronic transitions are therefore n→π* and π→π*.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from an n-orbital to an anti-bonding π*-orbital. For carbonyl compounds, these are typically weak (low molar absorptivity, ε) and occur at longer wavelengths.

π→π Transitions:* These involve the promotion of an electron from a bonding π-orbital to an anti-bonding π-orbital. These transitions are generally strong (high molar absorptivity, ε) and occur at shorter wavelengths compared to n→π transitions.

Given the presence of three carbonyl groups, the UV-Vis spectrum would likely show a composite of these transitions. The thioester chromophore's absorption may differ slightly from the ketone chromophores due to the influence of the sulfur atom.

Table 2: Predicted Electronic Transitions and Absorption Maxima (λmax)

| Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| n→π* | Ketone C=O | 270 - 290 | Weak (< 100 L·mol⁻¹·cm⁻¹) |

| n→π* | Thioester C=O | ~300 | Weak |

| π→π* | Ketone C=O | 180 - 200 | Strong (> 1000 L·mol⁻¹·cm⁻¹) |

Fluorescence properties would depend on the efficiency of radiative decay from the excited state. Many simple carbonyl compounds are not strongly fluorescent, but the specific properties would need to be determined experimentally.

The position of absorption maxima in UV-Vis spectra can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The effect of the solvent depends on the nature of the electronic transition.

n→π Transitions:* In these transitions, the ground state is generally more polar than the excited state. Increasing solvent polarity leads to greater stabilization of the ground state through dipole-dipole interactions or hydrogen bonding. This increases the energy gap for the transition, resulting in a hypsochromic shift (blue shift, to shorter wavelengths). jchemrev.com

π→π Transitions:* For these transitions, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, decreasing the transition energy and causing a bathochromic shift (red shift, to longer wavelengths). nih.govresearchgate.net

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol), the nature of the observed electronic transitions could be confirmed.

Table 3: Predicted Solvatochromic Shifts

| Transition | Change in Solvent | Predicted Shift | Reason |

|---|---|---|---|

| n→π* | Nonpolar to Polar | Hypsochromic (Blue Shift) | Stabilization of ground state lone pair electrons. |

X-ray Crystallography for Solid-State Structural Analysis (if applicable for related compounds)

While no crystal structure for this compound is currently available in the public domain, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of the compound could be grown, this technique would provide invaluable structural information.

For related organosulfur compounds and molecules capable of hydrogen bonding, X-ray diffraction has been successfully employed to elucidate detailed structural features. kpfu.ru A crystallographic analysis of this compound would unequivocally determine:

Molecular Conformation: The exact spatial orientation of the different parts of the molecule, including the torsional angles along the carbon backbone.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into bonding character and steric strain.

Intramolecular Interactions: Confirmation and geometric characterization of any intramolecular hydrogen bonds, for instance, in the enol form.

Intermolecular Interactions: A detailed map of how molecules interact with each other in the crystal lattice, including intermolecular hydrogen bonds, van der Waals forces, and dipole-dipole interactions, which govern the crystal packing.

Such data would be crucial for a comprehensive understanding of the compound's structure-property relationships.

Chiroptical Spectroscopy for Stereochemical Insights

Extensive searches of scientific literature and chemical databases have revealed no available experimental or theoretical data on the chiroptical properties of this compound. Therefore, a detailed analysis of its stereochemical insights through chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), cannot be provided at this time.

The stereochemistry of this compound is determined by the chiral center at the second carbon of the pentanoyl chain, to which the ethanethioate group is attached. The presence of this stereocenter suggests that the compound can exist as two enantiomers, (R)-S-(1,4-dioxopentan-2-yl) ethanethioate and (S)-S-(1,4-dioxopentan-2-yl) ethanethioate. These enantiomers are expected to exhibit equal but opposite chiroptical properties.

In the absence of specific data for the target molecule, a hypothetical discussion of how chiroptical spectroscopy could be applied is presented for illustrative purposes. If the individual enantiomers were isolated, their CD spectra would be expected to show Cotton effects corresponding to the electronic transitions of the molecule's chromophores. The thioester and ketone carbonyl groups are the primary chromophores in this compound. The n → π* transitions of these groups are inherently chiral due to the asymmetric environment and would likely give rise to distinct CD signals. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center.

Furthermore, computational methods, such as time-dependent density functional theory (TD-DFT), could be employed to predict the chiroptical properties of the enantiomers of this compound. By comparing the computationally predicted spectra with experimentally obtained spectra (if they were to become available), the absolute configuration of the synthesized or isolated compound could be determined.

Environmental Degradation and Bioremediation Potential

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as hydrolysis and photolysis.

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. While specific photolysis studies on S-(1,4-Dioxopentan-2-yl) ethanethioate are scarce, the presence of two carbonyl groups (a 1,4-dicarbonyl system) suggests potential for photochemical reactivity. ucr.edursc.org Dicarbonyl compounds are known to undergo photochemical reactions in the atmosphere. ucr.edu The photolytic degradation of other organic esters, such as phthalates, has been shown to proceed via cleavage of the ester bond and reactions involving the aromatic ring. nih.govfrontiersin.org It is plausible that this compound could undergo similar photochemical transformations, leading to the formation of smaller, more volatile compounds. The rate and products of photolysis would depend on various factors, including the intensity of solar radiation, the presence of photosensitizers in the environment, and the specific environmental matrix (e.g., water, soil, or air).

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

The breakdown of this compound by living organisms, primarily microorganisms, is a key component of its environmental fate.

Microbial metabolism is a primary driver of the degradation of organic compounds in the environment. nih.gov Various microorganisms have evolved enzymatic machinery to break down a wide array of organic structures to utilize them as sources of carbon and energy. mdpi.com Organosulfur compounds, a broad class to which this compound belongs, are subject to microbial transformation. tandfonline.comnih.gov Bacteria, in particular, play a significant role in the biogeochemical sulfur cycle through the degradation of these compounds. nih.gov

The degradation of this compound would likely be initiated by enzymatic hydrolysis of the thioester bond, a reaction catalyzed by esterases or specific thioesterases. This would release the ethanethioate and the 1,4-dioxopentan-2-ol moieties. Both of these breakdown products could then be further metabolized by microorganisms. The 1,4-dicarbonyl portion could potentially be degraded through pathways similar to those for other dicarbonyl compounds. researchgate.net For instance, microbial communities have been shown to be capable of degrading 1,4-dioxane, a cyclic ether with a somewhat similar structure, utilizing it as a sole carbon and energy source. mdpi.comnih.gov

The specific microbial species and enzymatic pathways involved in the degradation of this compound would depend on the environmental conditions, including the presence of suitable microbial populations, oxygen levels, and nutrient availability.

Environmental Fate and Transport Considerations

The environmental fate and transport of a chemical describe its movement and persistence in the air, water, and soil.

The mobility of this compound in the environment will be influenced by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. The presence of polar functional groups (two ketones and a thioester) suggests that the compound is likely to have some degree of water solubility. researchgate.net This would facilitate its transport in aqueous systems.

Sorption: The interaction of the compound with soil and sediment is a critical factor in its environmental transport. Sorption, the process by which a chemical binds to solid particles, can reduce its mobility and bioavailability. mdpi.com The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH, as well as the chemical's own properties. nih.gov For instance, studies on thiophene (B33073) derivatives, another class of organosulfur compounds, have shown that their adsorption to soil materials is influenced by the polarity of the molecule and the surface charge of the clay minerals. eeer.orgscispace.com Given the polar nature of this compound, it is expected to exhibit some degree of sorption to soil organic matter and clay surfaces.

Volatility: The volatility of the compound will determine its partitioning into the atmosphere. While specific data are unavailable, the molecular weight and functional groups suggest it is likely to have a relatively low vapor pressure, limiting its atmospheric transport.

Potential for Bioremediation of Related Compounds

Bioremediation is a waste management technique that involves the use of organisms to remove or neutralize pollutants from a contaminated site.

The ability of microorganisms to degrade this compound suggests a potential for its use in bioremediation strategies. Microorganisms capable of utilizing this compound as a carbon and energy source could potentially be employed to clean up sites contaminated with this or structurally similar chemicals. nih.gov

The enzymatic machinery that breaks down this compound, particularly the enzymes responsible for cleaving the thioester bond and metabolizing the dicarbonyl structure, could have broader applications. For example, microorganisms that can metabolize thioesters could be useful in the bioremediation of other sulfur-containing organic pollutants. Furthermore, the study of the metabolic pathways involved in the degradation of the 1,4-dicarbonyl moiety could provide insights into the bioremediation of other industrial chemicals containing this structural feature. The development of a bioremediation technology using specific microbial consortia has been shown to be effective for the removal of other organic compounds from industrial wastes. researchgate.net

Future research could focus on isolating and characterizing microorganisms that are efficient degraders of this compound and optimizing conditions for their growth and degradative activity. This could lead to the development of effective and environmentally friendly methods for the remediation of contamination by this and related chemical compounds.

Q & A

Basic: What synthetic routes are recommended for S-(1,4-Dioxopentan-2-yl) ethanethioate?

Methodological Answer:

this compound can be synthesized via Sonogashira cross-coupling reactions , analogous to methods used for structurally similar thioesters like S-(4-ethynyl-phenyl) ethanethioate . Key steps include:

- Substrate Preparation : React 1,4-dioxopentan-2-yl derivatives with ethanethioic acid under anhydrous conditions.

- Catalytic Coupling : Use Pd/Cu catalysts in a polar aprotic solvent (e.g., THF) to facilitate bond formation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via NMR and mass spectrometry.

Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?

Methodological Answer:

Yield optimization requires systematic Design of Experiments (DoE) with variables including:

- Catalyst Loading : Test Pd(PPh₃)₄ (0.5–5 mol%) and CuI (1–10 mol%).

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to assess steric and electronic influences.

- Temperature Gradients : Perform reactions at 25–80°C to identify kinetic vs. thermodynamic control.

- Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and side reactions. Reference computational studies (e.g., XLogP = 1.2 ) to predict solubility and stability.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify thioester (-SC(O)-) protons (δ 2.4–3.1 ppm) and ketone carbonyls (δ 200–210 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dioxopentane backbone.

- Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass = 174.07152 ).

- IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

Advanced: How can computational modeling predict the reactivity of this thioester?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to analyze electrophilicity at the thioester sulfur and ketone carbonyls.

- Topological Polar Surface Area (TPSA) : Use TPSA = 59.4 Ų to predict membrane permeability and solubility.

- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning.

Basic: What factors influence the compound’s stability under storage or reaction conditions?

Methodological Answer:

- Hydrolysis Sensitivity : Thioesters are prone to hydrolysis; store under inert atmosphere (N₂/Ar) at –20°C.

- pH Dependence : Conduct stability assays in buffers (pH 2–12) to identify degradation thresholds.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

Advanced: How can analytical methods resolve purity discrepancies between batches?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to separate impurities. Compare retention times with standards.

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene).

- Elemental Analysis : Validate C/H/S ratios against theoretical values (e.g., C: 55.14%, H: 6.98%, S: 18.39% ).

Advanced: What mechanistic insights exist for nucleophilic attacks on this compound?

Methodological Answer:

- Kinetic Studies : Monitor reactions with amines/thiols using stopped-flow UV-Vis to determine rate constants.

- Isotopic Labeling : Use ¹⁸O-labeled ketones to track carbonyl reactivity.

- Computational Transition States : Identify intermediates via DFT (e.g., tetrahedral adducts at the thioester group).

Advanced: How should researchers address contradictions in reported toxicity data?

Methodological Answer:

- Literature Meta-Analysis : Follow EPA’s strategy for 1,4-dioxane : Cross-reference studies for experimental conditions (e.g., dose, exposure duration).

- In Silico Toxicology : Use tools like OECD QSAR Toolbox to predict toxicity endpoints.

- In Vitro Validation : Perform cytotoxicity assays (e.g., MTT) on human cell lines under standardized protocols.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Spill Management : Neutralize with activated charcoal or sodium bicarbonate.

- Waste Disposal : Follow institutional guidelines for sulfur-containing organic waste.

Advanced: How does this compound compare to analogs like S-(6-Oxohexyl) ethanethioate?

Methodological Answer:

- Structural Comparisons : Analyze substituent effects on TPSA (59.4 Ų vs. 60.2 Ų ) and XLogP (1.2 vs. 1.5).

- Reactivity Trends : Compare hydrolysis rates under identical conditions (e.g., pH 7.4, 37°C).

- Application-Specific Studies : Test in molecular wire synthesis, as seen with S-(4-ethynyl-phenyl) ethanethioate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.